
N-((5-methylisoxazol-4-yl)methyl)-4-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((5-methylisoxazol-4-yl)methyl)-4-phenoxybenzamide” is a complex organic compound. It likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The “5-methyl” indicates a methyl group attached to the 5th position of this ring . The “methyl” in “methyl-4-phenoxybenzamide” suggests a methyl group is attached to a benzamide structure, which consists of a benzene ring attached to a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isoxazole ring and a benzamide group, connected by a methyl bridge . The exact 3D conformation would depend on the specific spatial arrangement of these groups .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the isoxazole ring and the benzamide group . Isoxazoles are known to participate in various chemical reactions, particularly at the nitrogen and oxygen atoms . The benzamide group could also influence the compound’s reactivity, especially if it’s part of an electrophilic aromatic substitution reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . Factors such as its molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and topological polar surface area could be predicted based on its structure .
Applications De Recherche Scientifique
Pharmacological Applications
N-((5-methylisoxazol-4-yl)methyl)-4-phenoxybenzamide and related compounds have been investigated for their pharmacological properties, particularly in the context of anticonvulsant, antimicrobial, and anticancer activities. These studies contribute to the broader understanding of how structural modifications to benzamide derivatives can influence their biological activity:
Anticonvulsant Activity : Research on derivatives of benzamide has demonstrated potential anticonvulsant effects, suggesting that modifications of the benzamide structure could enhance binding to benzodiazepine receptors and exhibit significant anticonvulsant activity in models of epilepsy M. Faizi et al., 2017.
Antimicrobial Properties : Studies on thiazolidinone and thiazole derivatives incorporating benzamide structures have reported notable antimicrobial activity against various bacterial and fungal strains. This indicates the potential of N-((5-methylisoxazol-4-yl)methyl)-4-phenoxybenzamide derivatives in developing new antimicrobial agents N. Desai et al., 2013.
Anticancer Potential : The exploration of benzamide derivatives in cancer research has revealed their ability to inhibit specific proteins involved in cancer cell proliferation. For instance, compounds structurally related to N-((5-methylisoxazol-4-yl)methyl)-4-phenoxybenzamide have shown efficacy against liver cancer cells by inhibiting proteasome activity, which is crucial for cancer cell survival Xingchen Yan et al., 2015.
Materials Science Applications
In addition to pharmacological applications, research into the chemical properties of benzamide derivatives like N-((5-methylisoxazol-4-yl)methyl)-4-phenoxybenzamide has implications for materials science, particularly in the synthesis of novel polymeric materials:
- Polymer Synthesis : The study of new diamines and their polymerization with various dianhydrides has led to the development of novel polyimides. These materials exhibit high solubility in organic solvents and have potential applications in high-performance materials due to their thermal stability M. Butt et al., 2005.
Safety and Hazards
Propriétés
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-13-15(12-20-23-13)11-19-18(21)14-7-9-17(10-8-14)22-16-5-3-2-4-6-16/h2-10,12H,11H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYHWWZKUVGDFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2358986.png)

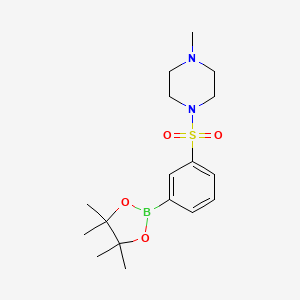
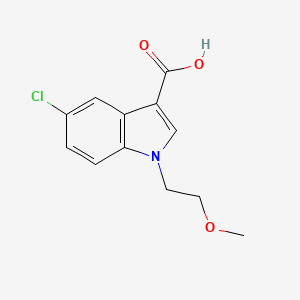

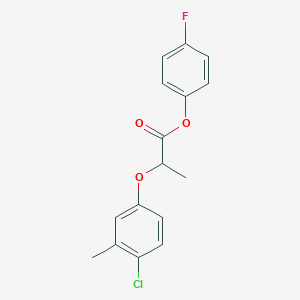
![Methyl 2-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2358998.png)
![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2359001.png)
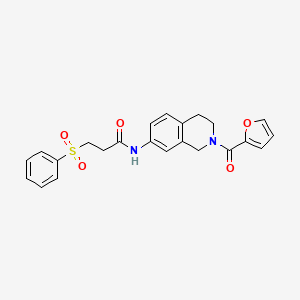
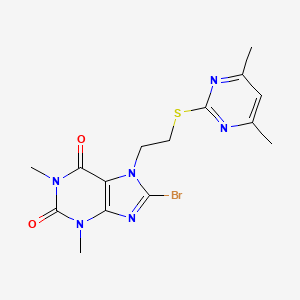
![4-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoline](/img/structure/B2359005.png)
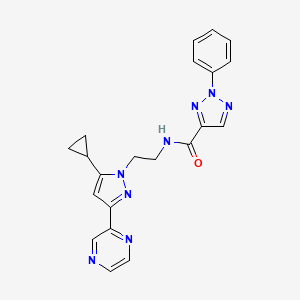
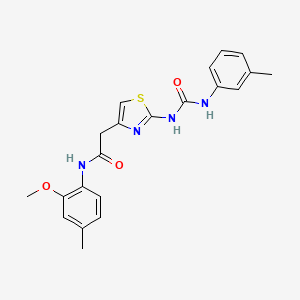
![N-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2359009.png)